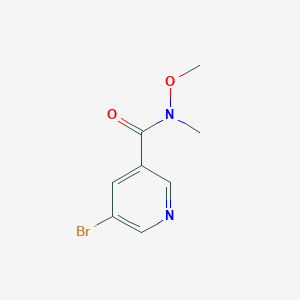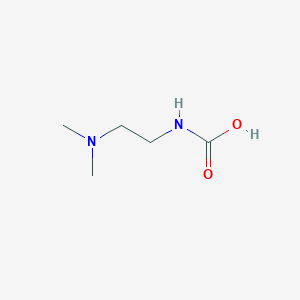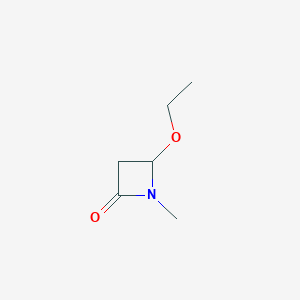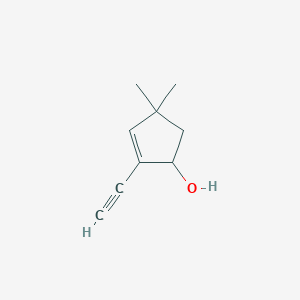![molecular formula C7H7N3O2 B062535 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one CAS No. 175348-11-5](/img/structure/B62535.png)
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one, also known as EIPL-1, is a novel compound that has gained attention in the scientific community due to its potential application in various fields, including medicine, agriculture, and industry.
Mécanisme D'action
The mechanism of action of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is not fully understood. However, it is believed to act through the inhibition of specific enzymes, such as thymidylate synthase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells and weeds.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of specific enzymes, as mentioned earlier. Physiologically, it has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to cause growth inhibition and chlorosis in weeds.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several future directions for the study of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one. One direction is the further investigation of its potential as an anticancer agent, particularly in vivo studies. Another direction is the investigation of its potential as a herbicide, including its effects on non-target organisms and the environment. Additionally, the study of its potential as an additive for improving the properties of polymers could lead to new materials with improved performance. Finally, the development of new synthesis methods and modifications to the compound could lead to improved efficiency and reduced toxicity.
Conclusion:
In conclusion, 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one is a novel compound with potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.
Méthodes De Synthèse
The synthesis of 3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one involves the reaction of 5-aminouracil and ethyl glyoxylate in the presence of a catalyst, such as triethylamine. The reaction proceeds through a cyclization process, resulting in the formation of the desired compound. The yield of the synthesis method is reported to be high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one has shown promising results in various scientific research applications. In the field of medicine, it has been studied as a potential anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. In agriculture, it has been studied as a potential herbicide, as it has been found to inhibit the growth of weeds. In industry, it has been studied as a potential additive for improving the properties of polymers.
Propriétés
Numéro CAS |
175348-11-5 |
|---|---|
Nom du produit |
3-Ethylisoxazolo[5,4-d]pyrimidin-4(5H)-one |
Formule moléculaire |
C7H7N3O2 |
Poids moléculaire |
165.15 g/mol |
Nom IUPAC |
3-ethyl-5H-[1,2]oxazolo[5,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H7N3O2/c1-2-4-5-6(11)8-3-9-7(5)12-10-4/h3H,2H2,1H3,(H,8,9,11) |
Clé InChI |
HXSPIJYUDJDXEC-UHFFFAOYSA-N |
SMILES isomérique |
CCC1=C2C(=NC=NC2=O)ON1 |
SMILES |
CCC1=NOC2=C1C(=O)NC=N2 |
SMILES canonique |
CCC1=C2C(=NC=NC2=O)ON1 |
Synonymes |
Isoxazolo[5,4-d]pyrimidin-4(5H)-one, 3-ethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)

![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)

![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)



![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)


![6H-Pentaleno[1,6a-b]furan-6-one,2-ethoxyoctahydro-(9CI)](/img/structure/B62497.png)